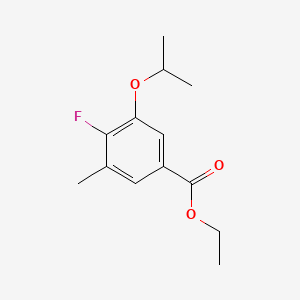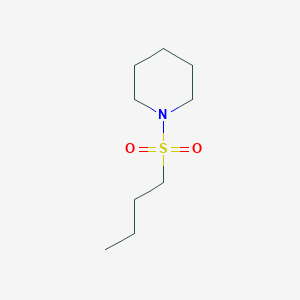![molecular formula C15H18N2 B14016029 [4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine CAS No. 4934-35-4](/img/structure/B14016029.png)
[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine, also known as 4,4’-bis(aminomethyl)diphenylmethane, is an organic compound with the molecular formula C15H18N2. It is a derivative of diphenylmethane, where two aminomethyl groups are attached to the para positions of the phenyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine typically involves the reaction of benzylamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include a temperature range of 90-100°C and a pressure of 4 Torr .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with specific properties .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the synthesis of biologically active molecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development .
Industry
In the industrial sector, this compound is utilized in the production of polymers and resins. It is also used as an intermediate in the manufacture of dyes and pigments .
Mecanismo De Acción
The mechanism of action of [4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pathways involved may include receptor binding and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenedianiline: Similar structure but with different functional groups.
4,4’-Diaminodiphenylmethane: Another related compound with two amino groups attached to the phenyl rings
Uniqueness
[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine is unique due to the presence of aminomethyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propiedades
Número CAS |
4934-35-4 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
[4-[[4-(aminomethyl)phenyl]methyl]phenyl]methanamine |
InChI |
InChI=1S/C15H18N2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8H,9-11,16-17H2 |
Clave InChI |
KADVAOCTTCZXBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



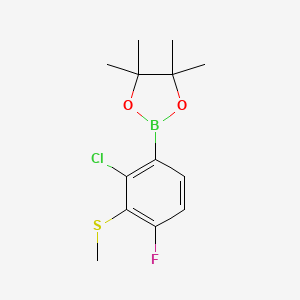
![2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfonylphenyl]-1-(diaminomethylidene)guanidine](/img/structure/B14015984.png)
![N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide](/img/structure/B14015990.png)
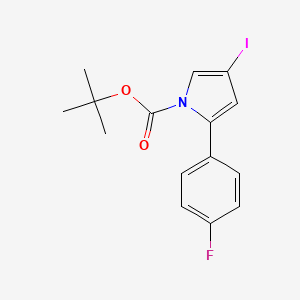
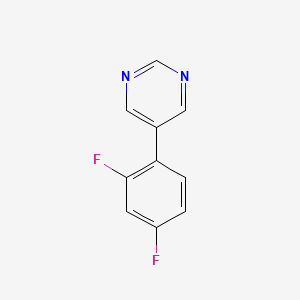

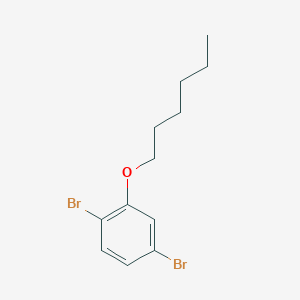

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
